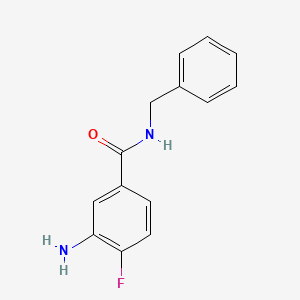

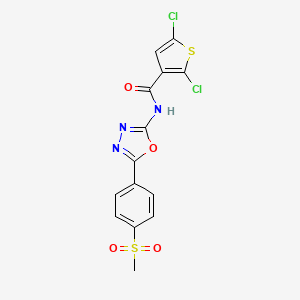

![molecular formula C21H23N3O4 B2624447 5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 848029-19-6](/img/structure/B2624447.png)

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Descripción general

Descripción

The compound “5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a type of pyrimido[4,5-b]quinoline . Pyrimido[4,5-b]quinolones are important compounds in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The multicomponent synthesis of pyrimido[4,5-b]quinolines involves the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This synthesis is carried out under reflux conditions in chloroform, using trityl chloride (TrCl) as a neutral catalyst . This method is notable for its high atomic economy, high yields, short reaction times, and compliance with green chemistry protocols .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

This compound is utilized in organic synthesis to create various heterocyclic compounds that are significant in medicinal chemistry. The core structure is versatile and can be functionalized to produce derivatives with potential biological activity.

Methods of Application

The synthesis involves a one-pot, three-component reaction using barbituric acid, aromatic aldehydes, and substituted anilines, catalyzed by p-toluenesulfonic acid. This method is noted for its simplicity and practicality .

Results

The synthesized compounds exhibit a range of antimicrobial activities. For instance, derivatives have shown varying degrees of effectiveness against bacterial strains such as Dickeya sp. and fungal strains like Fusarium oxysporum .

Application in Antimicrobial Research

Scientific Field

Microbiology

Summary of Application

Derivatives of this compound have been explored for their antimicrobial properties. They are tested against various microbial strains to assess their potential as therapeutic agents.

Methods of Application

The compounds are synthesized as mentioned above and then subjected to in vitro antimicrobial assays to determine their minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) .

Results

Some derivatives, like the 7-nitro-5-(4-nitrophenyl) variant, have demonstrated better antimicrobial potential compared to others, with MIC values of 3000 µg/mL and MFC values of 5000 µg/mL .

Application in Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

The antioxidant properties of the compound’s derivatives are evaluated to understand their capability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Methods of Application

Derivatives are subjected to in vitro antioxidant assays to evaluate their efficacy in scavenging free radicals .

Results

The results from these studies provide insights into the compound’s potential as an antioxidant agent, although specific quantitative data from the search results are not available .

Application in Corrosion Inhibition

Scientific Field

Materials Science

Summary of Application

The compound is investigated for its ability to inhibit corrosion, particularly in the context of protecting metals like mild steel in acidic environments.

Methods of Application

Derivatives are tested as corrosion inhibitors in 1 M HCl solution, and their effectiveness is measured using electrochemical methods .

Results

The derivatives show varying degrees of corrosion inhibition efficiency, which is quantified through parameters like inhibition percentage and corrosion rate .

Application in Drug Design

Scientific Field

Pharmaceutical Chemistry

Summary of Application

The compound’s structure is used as a scaffold in drug design, aiming to develop new pharmaceuticals with improved efficacy and reduced side effects.

Methods of Application

Computational methods, such as molecular docking and virtual screening, are employed to predict the interaction of derivatives with biological targets .

Results

These studies lead to the identification of promising candidates for further development and testing as potential drugs .

Application in Neurological Research

Scientific Field

Neuroscience

Summary of Application

Given the structural similarity to barbiturates, researchers are interested in the compound’s derivatives for their potential effects on neurological and psychiatric disorders.

Methods of Application

Derivatives are synthesized and tested in vitro and in vivo for their activity on central nervous system targets, such as GABA receptors .

Results

Some derivatives have shown promise in modulating neurological pathways, suggesting potential applications in treating conditions like epilepsy and anxiety .

Application in Fluorescence Imaging

Scientific Field

Biophysics

Summary of Application

This compound is used in fluorescence imaging as a novel amyloid fibril marker. Its enhanced fluorescence can be attributed to solvation-induced micro-viscosity enhancement, which is crucial for probing the micro-viscosity in complex bioenvironments .

Methods of Application

The compound’s fluorescence is studied in different alcoholic and aprotic solvents. The solvation effects on the local micro-environment around the fluorophore are investigated to understand the emission behavior .

Results

The studies have shown that high solvent viscosity causes an obvious enhancement of fluorescence, which is significant for applications in biological imaging .

Application in Hypolipidemic and Hepatoprotective Research

Scientific Field

Pharmacology

Summary of Application

Derivatives of this compound have been synthesized and evaluated for their potential as hypolipidemic and hepatoprotective agents .

Methods of Application

The synthesized compounds are screened using the Triton WR-1339-induced hyperlipidemia model and methionine solution-induced hyperlipidemic mice. The effects on serum triglycerides, cholesterol, and hepatic transaminases are measured .

Results

One of the derivatives, referred to as T1, exhibited more potent hypolipidemic properties than the positive drug fenofibrate and also showed significant hepatoprotective effects .

Application in Antibacterial Research

Summary of Application

The antibacterial potency of the compound’s derivatives is evaluated against various bacterial strains to explore their use as antibacterial agents .

Methods of Application

Derivatives are tested against Gram-positive and Gram-negative bacteria, and their minimum inhibitory concentration (MIC) is determined .

Results

One derivative, compound 12b, showed antibacterial potency against Gram-positive bacteria equal to that of the antibiotic Cefaxone, with an MIC of 25 µg/mL .

Application in Antimalarial Research

Summary of Application

The compound’s derivatives are being studied for their potential use as antimalarial agents due to their ability to inhibit the growth of Plasmodium species.

Methods of Application

Derivatives are tested in vitro against Plasmodium falciparum, and their efficacy is measured by assessing the inhibition of parasite growth .

Results

Some derivatives have shown promising results, with significant inhibition of the parasite’s life cycle, suggesting potential for development into antimalarial drugs .

Application in Anticancer Research

Scientific Field

Oncology

Summary of Application

Research is being conducted on the compound’s derivatives as potential anticancer agents, targeting various cancer cell lines.

Methods of Application

The derivatives are synthesized and their cytotoxicity is evaluated against different cancer cell lines using assays like MTT and cell viability tests .

Results

Certain derivatives have demonstrated cytotoxic effects on cancer cells, indicating their potential as leads for anticancer drug development .

Application in Antidepressant and Anticonvulsant Research

Scientific Field

Neuropharmacology

Summary of Application

The structural similarity of the compound’s derivatives to known antidepressants and anticonvulsants has prompted research into their neurological effects.

Methods of Application

In vivo studies are conducted on animal models to evaluate the antidepressant and anticonvulsant activities of the derivatives .

Results

Preliminary results have shown positive effects in reducing symptoms associated with depression and seizures, warranting further investigation .

Application in Anti-HIV Research

Scientific Field

Virology

Summary of Application

The compound’s derivatives are explored for their potential to inhibit HIV replication, contributing to the search for new HIV treatments.

Methods of Application

Derivatives are tested for their ability to inhibit key enzymes in the HIV life cycle, such as reverse transcriptase, in vitro .

Results

Some derivatives have shown inhibitory activity against HIV enzymes, suggesting a potential role in anti-HIV therapy .

Application in Anti-Inflammatory Research

Scientific Field

Immunology

Summary of Application

Due to the anti-inflammatory properties of quinoline derivatives, the compound is being investigated for its use in treating inflammatory conditions.

Methods of Application

The anti-inflammatory activity is assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines .

Results

Derivatives have exhibited an ability to reduce the production of inflammatory mediators, indicating their potential as anti-inflammatory agents .

Application in Antimicrobial Research

Summary of Application

The compound’s derivatives are studied for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Methods of Application

The antimicrobial activity is determined by conducting MIC assays to evaluate the effectiveness of the derivatives against bacterial strains .

Results

Some derivatives have shown comparable or superior antimicrobial activity to standard antibiotics, highlighting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(25)8-6-11)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22,25H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGFAXPULSQBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)O)C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2624367.png)

![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)

![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)

![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)

![Ethyl 2-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2624385.png)

![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)